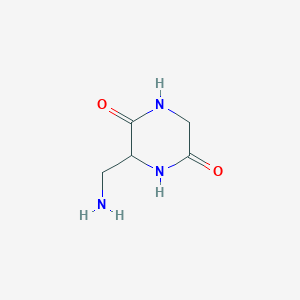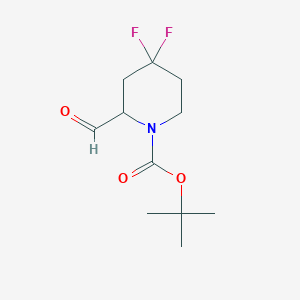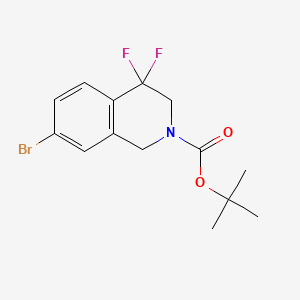
Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate is a complex organic compound characterized by its bromine and fluorine atoms, which contribute to its unique chemical properties. This compound belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds that are structurally similar to quinoline but with a nitrogen atom in the second position of the ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a β-phenylethylamine derivative, under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: LiAlH₄, H₂ with a palladium catalyst, or sodium borohydride (NaBH₄).
Substitution: NaN₃, KI, and other nucleophiles under suitable solvent conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Amines and other reduced forms of the compound.
Substitution Products: Derivatives with different substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate has several scientific research applications across various fields:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: The compound's derivatives may exhibit biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a different position of the bromine atom.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains a difluoro group but lacks the isoquinoline core.
Uniqueness: Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate is unique due to its specific arrangement of bromine and fluorine atoms, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C14H16BrF2NO2 |
|---|---|
Peso molecular |
348.18 g/mol |
Nombre IUPAC |
tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H16BrF2NO2/c1-13(2,3)20-12(19)18-7-9-6-10(15)4-5-11(9)14(16,17)8-18/h4-6H,7-8H2,1-3H3 |
Clave InChI |
KHUCBSAEMWKPMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Br)C(C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


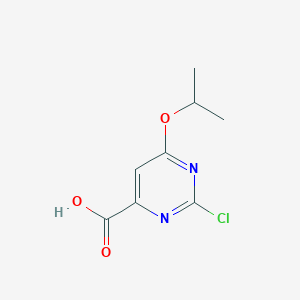
![(1R)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15362318.png)
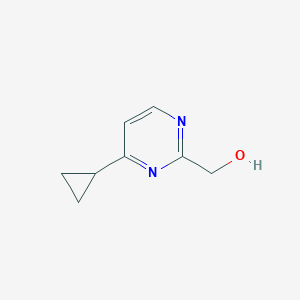
![tert-butyl N-{[(3R)-1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-3-yl]methyl}carbamate](/img/structure/B15362329.png)
![[(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B15362331.png)
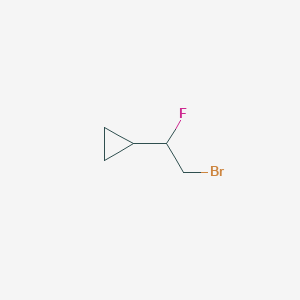
![6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B15362350.png)
![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B15362353.png)
![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B15362367.png)
